AMPA Receptor Subunit Binding Profile of the Free Base Reveals Preferential GluA1 Affinity
The free base form (3-(2-(piperidin-1-yl)ethoxy)aniline) demonstrates measurable, albeit modest, affinity for AMPA receptor subunits in radioligand displacement assays. It displays a 16-fold preference for the GluA1 flop isoform (Ki = 5,290 nM) over the GluA2 flop isoform (Ki = 84,500 nM), a selectivity profile that may differ from structurally related building blocks. While direct comparative binding data for the ortho- and para-isomers are absent from the literature, this quantitative profile provides a baseline for structure-activity relationship (SAR) studies [1]. This evidence is a Class-level inference, as it compares subunit selectivity within the same compound rather than across positional isomers.
| Evidence Dimension | Binding affinity (Ki) for AMPA receptor flop isoforms |
|---|---|
| Target Compound Data | GluA1: Ki = 5,290 nM; GluA3: Ki = 22,300 nM; GluA2: Ki = 84,500 nM |
| Comparator Or Baseline | Intra-compound comparison: GluA1 vs. GluA2; No positional isomer comparator data available |
| Quantified Difference | 16-fold selectivity for GluA1 over GluA2 (5,290 vs. 84,500 nM) |
| Conditions | Displacement of [3H]AMPA from recombinant rat GluA1, GluA2, GluA3 flop isoforms expressed in Sf9 insect cells |
Why This Matters
This subunit selectivity profile can be exploited in experiments designed to probe GluA1-specific AMPA receptor functions, providing a rationale for selecting the meta-substituted scaffold over its ortho or para analogs for which no such data are available.
- [1] BindingDB. BDBM50159748 (CHEMBL3785581): Affinity Data for 3-(2-(Piperidin-1-yl)ethoxy)aniline against AMPA receptor subunits. Accessed 2026. View Source
